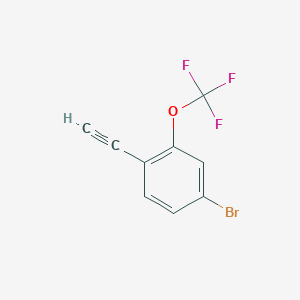
4-Bromo-2-(trifluorométhoxy)phénylacétylène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethoxy)phenylacetylene is an organic compound with the molecular formula C9H4BrF3O It is a derivative of phenylacetylene, where the phenyl ring is substituted with a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position
Applications De Recherche Scientifique
4-Bromo-2-(trifluoromethoxy)phenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethoxy)benzene.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-2-(trifluoromethoxy)benzene is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.
Reaction Conditions: The reaction is usually performed at elevated temperatures (e.g., 60-80°C) and may require several hours to complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-(trifluoromethoxy)phenylacetylene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(trifluoromethoxy)phenylacetylene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetylenes with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include alkenes or alkanes, depending on the extent of reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(trifluoromethoxy)benzene: Lacks the acetylene group, making it less reactive in certain types of chemical reactions.
2-Bromo-4-(trifluoromethoxy)phenylacetylene: Similar structure but with different substitution pattern, which can affect its reactivity and applications.
4-(Trifluoromethoxy)phenylacetylene:
Uniqueness
4-Bromo-2-(trifluoromethoxy)phenylacetylene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct chemical properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethoxy group enhances the compound’s stability and binding affinity in biological systems.
Propriétés
IUPAC Name |
4-bromo-1-ethynyl-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQOKLPHZGESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)
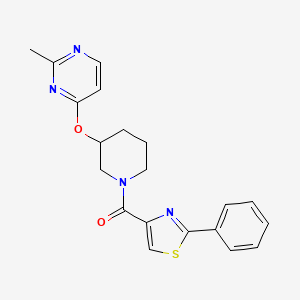
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
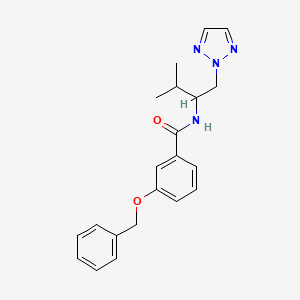
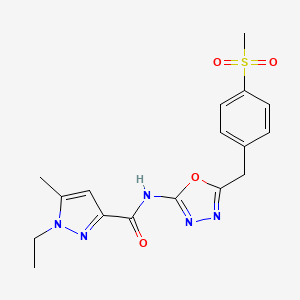
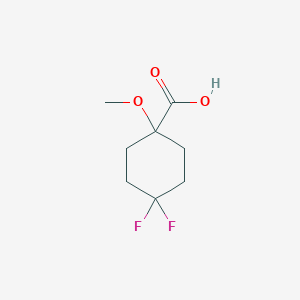
![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)
![(1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one](/img/structure/B2488528.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)
![6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL](/img/structure/B2488533.png)
![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
